Pyridoxal phosphate

Catalog No.
S1537420
CAS No.
853645-22-4
M.F
C8H10NO6P
M. Wt
247.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridoxal phosphate

CAS Number

853645-22-4

Product Name

Pyridoxal phosphate

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate

Molecular Formula

C8H10NO6P

Molecular Weight

247.14 g/mol

InChI

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)

InChI Key

NGVDGCNFYWLIFO-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O

Solubility

Appreciable
28 mg/mL

Synonyms

Phosphate, Pyridoxal, Pyridoxal 5 Phosphate, Pyridoxal 5-Phosphate, Pyridoxal P, Pyridoxal Phosphate, Pyridoxal-P

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O

Enzyme Cofactor

PLP acts as a cofactor for over 140 enzymes involved in numerous essential metabolic pathways, including:

  • Amino acid metabolism: PLP-dependent enzymes participate in the breakdown, synthesis, and interconversion of various amino acids, ensuring proper protein synthesis and nitrogen balance .
  • Neurotransmitter synthesis: PLP is essential for the production of several neurotransmitters, including dopamine, serotonin, and gamma-aminobutyric acid (GABA), which regulate mood, learning, and memory .
  • Carbohydrate metabolism: PLP plays a role in glucose metabolism by facilitating glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of glucose) .
  • Hemoglobin synthesis: PLP is required for the production of heme, a crucial component of red blood cells responsible for oxygen transport .

These are just a few examples, highlighting the widespread significance of PLP in cellular function. Researchers use PLP to study these pathways and understand their regulation, contributing to the development of new drugs and therapies.

Investigating Cellular Processes

Scientists utilize PLP as a research tool to investigate various cellular processes:

  • Enzyme characterization: By studying how enzymes interact with PLP, researchers can gain insights into their catalytic mechanisms and functions .
  • Metabolic profiling: Measuring PLP levels and activity of PLP-dependent enzymes within cells or tissues helps researchers assess the status of different metabolic pathways and diagnose potential deficiencies .
  • Drug development: Scientists can design PLP analogs to target specific PLP-dependent enzymes, potentially leading to the development of new drugs for various diseases .

Understanding Disease Processes

Low PLP levels have been linked to various pathological conditions, including:

  • Neurological disorders: PLP deficiency can contribute to the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease .
  • Anemia: PLP plays a role in red blood cell production, and deficiency can contribute to certain types of anemia .
  • Inflammatory diseases: Studies suggest that PLP may have anti-inflammatory properties, and deficiency may contribute to the pathogenesis of inflammatory conditions like rheumatoid arthritis .

Origin and Significance:

PLP is the active form of vitamin B6 []. It's a coenzyme found in numerous enzymatic reactions, particularly those involving amino acid metabolism []. Over 140 PLP-dependent enzymatic activities have been identified, highlighting its versatility in cellular processes [].


Molecular Structure Analysis

Key Features:

The structure of PLP (C₈H₁₀NO₆P) consists of a pyridoxine ring (vitamin B6) linked to a phosphate group. The key functional groups include:

  • A phosphate group (PO₄³⁻) for binding to enzymes [].
  • An aldehyde group (CHO) crucial for its catalytic activity [].
  • A hydroxyl group (OH) that participates in hydrogen bonding [].

Notable Aspects:

The structure allows PLP to form a Schiff base linkage with the ε-amino group of a lysine residue in the active site of enzymes []. This linkage is essential for PLP's catalytic function [].


Chemical Reactions Analysis

Synthesis:

Decomposition:

Relevant Reactions:

PLP acts as a coenzyme in numerous reactions, primarily involving amino acid metabolism. Some key examples include:

  • Transamination: PLP facilitates the transfer of amino groups between amino acids [].

Balanced equation:

R₁-CH(NH₂)COOH + R₂-CO-COOH ⇌ R₁-CO-COOH + R₂-CH(NH₂)COOH (PLP-dependent)

  • Decarboxylation: PLP participates in the removal of carboxyl groups (CO₂) from amino acids [].

Balanced equation:

R-CH(NH₂)COOH ⇌ R-CH(NH₂) + CO₂ (PLP-dependent)

  • Deamination: PLP plays a role in removing amino groups (NH₂) from amino acids [].

Balanced equation:

R-CH(NH₂)COOH + H₂O ⇌ R-CO-COOH + NH₃ (PLP-dependent)

These reactions are essential for maintaining nitrogen balance and various metabolic pathways within the cell.


Physical And Chemical Properties Analysis

Data:

  • Molecular Formula: C₈H₁₀NO₆P []
  • Molecular Weight: 247.142 g/mol []
  • Melting Point: Not readily available
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in water []
  • Stability: Relatively stable under physiological conditions (pH 7.4, 37°C)

Biological Role:

PLP's mechanism of action relies on its ability to form a Schiff base linkage with the enzyme's active site. This linkage activates the substrate molecule, allowing for various chemical transformations involving amino acid functional groups []. The specific mechanism varies depending on the reaction type (transamination, decarboxylation, etc.) [].

Interaction with Other Compounds:

PLP interacts with various amino acid substrates and enzymes during its catalytic cycle. The Schiff base linkage with the enzyme facilitates the transfer of functional groups from the substrate to other molecules or vice versa [].

, primarily those related to amino acids. The key types of reactions include:

  • Transamination: The transfer of an amino group from one molecule to another, converting an amino acid into a corresponding keto acid.
  • Decarboxylation: The removal of a carboxyl group from amino acids, producing amines and carbon dioxide.
  • Racemization: The conversion of one enantiomer of an amino acid into another.
  • β- and γ-eliminations: These reactions involve the removal of groups from the β or γ positions relative to the amino group.
  • Claisen and retro-Claisen condensations: Reactions that form new carbon-carbon bonds through the condensation of acyl compounds .

The versatility of pyridoxal phosphate arises from its ability to stabilize various reaction intermediates, particularly carbanionic species .

Pyridoxal phosphate can be synthesized through several methods:

  • Biosynthesis: In biological systems, it is synthesized from pyridoxine (vitamin B6) through phosphorylation by specific kinases.
  • Chemical Synthesis: Laboratory methods often involve the reaction of pyridoxine with phosphoric acid or other phosphorylating agents. This process typically requires precise control over reaction conditions to yield high purity products .

Pyridoxal phosphate has several applications:

  • Nutritional Supplement: As an essential nutrient, it is commonly included in dietary supplements for its role in metabolic health.
  • Pharmaceuticals: Pyridoxal phosphate is utilized in therapeutic formulations for conditions related to vitamin B6 deficiency.
  • Biotechnology: It serves as a cofactor in various enzymatic assays and biotechnological applications due to its ability to enhance enzyme activity .

Research on pyridoxal phosphate interactions has revealed its significant role in enzyme specificity and activity modulation. Studies indicate that the presence of pyridoxal phosphate can influence the reaction pathways taken by enzymes, affecting their efficiency and product formation. For instance, stereoelectronic effects have been shown to play a crucial role in determining which bonds are broken during enzymatic reactions involving pyridoxal phosphate . Furthermore, interactions with other cofactors and substrates can modulate its activity, highlighting its dynamic involvement in metabolic processes.

Pyridoxal phosphate shares similarities with other vitamin B6 derivatives but exhibits unique characteristics that distinguish it within this group:

CompoundStructureRole
PyridoxineNon-phosphorylated formPrecursor to pyridoxal phosphate
PyridoxamineContains an amine groupAnother precursor; involved in amino acid metabolism
Thiamine (Vitamin B1)Contains thiazole ringCoenzyme for carbohydrate metabolism
Riboflavin (Vitamin B2)Contains ribityl side chainCoenzyme for redox reactions

Pyridoxal phosphate is unique due to its specific involvement as a coenzyme in transamination reactions and its ability to stabilize carbanionic intermediates during enzymatic processes . This capability enables it to facilitate diverse biochemical pathways that are critical for maintaining metabolic balance.

Physical Description

Solid

XLogP3

-1.1

LogP

-1.2

Melting Point

255 °C
255.0 °C
255°C

UNII

F06SGE49M6

Drug Indication

For nutritional supplementation and for treating dietary shortage or imbalance.

Pharmacology

The two major forms of vitamin B6 are pyridoxine and pyridoxamine. In the liver they are converted to pyridoxal phosphate (PLP) which is a cofactor in many reactions of amino acid metabolism. PLP also is necessary for the enzymatic reaction governing the release of glucose from glycogen. Pyroluria is one potential cause of vitamin B6 deficiency.
Pyridoxal Phosphate is the active form of vitamin B6 and a coenzyme for many pyridoxal phosphate (PLP)-dependent enzymes. PLP is involved in numerous enzymatic transamination, decarboxylation and deamination reactions; it is necessary for the synthesis of amino acids and amino acid metabolites, and for the synthesis and/or catabolism of certain neurotransmitters, including the conversion of glutamate into gamma-aminobutyric acid (GABA) and levodopa into dopamine. PLP can be used as a dietary supplement in cases of vitamin B6 deficiency. Reduced levels of PLP in the brain can cause neurological dysfunction.

MeSH Pharmacological Classification

Vitamin B Complex

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11H - Other plain vitamin preparations
A11HA - Other plain vitamin preparations
A11HA06 - Pyridoxal phosphate

Mechanism of Action

Pyridoxal Phosphate is a coenzyme of many enzymatic reactions. It is the active form of vitamin B6 which comprises three natural organic compounds, pyridoxal, pyridoxamine and pyridoxine. Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids. The aldehyde group of pyridoxal phosphate forms a Schiff-base linkage with the epsilon-amino group of a specific lysine group of the aminotransferase enzyme. The alpha-amino group of the amino acid substrate displaces the epsilon-amino group of the active-site lysine residue. The resulting aldimine becomes deprotonated to become a quinoid intermediate, which in turn accepts a proton at a different position to become a ketimine. Ketimine becomes hydrolyzed so that the amino group remains on the protein complex.

Other CAS

54-47-7

Wikipedia

Pyridoxal phosphate

Use Classification

Human drugs -> Rare disease (orphan)
Cosmetics -> Skin conditioning

General Manufacturing Information

4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-: ACTIVE

Dates

Modify: 2023-08-15
1.Zhu, W.,Lin, A. and Banerjee, R. Kinetic properties of polymorphic variants and pathogenic mutants in human cystathionine γ-lyase. Biochemistry 47, 6226-6232 (2008).

Explore Compound Types